molecular formula C18H20N2O2 B6076734 2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B6076734
M. Wt: 296.4 g/mol
InChI Key: DQGVTRSJXKXBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as MMPEP and is classified as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes such as learning and memory, anxiety, and pain perception. MMPEP has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and anxiety disorders.

Mechanism of Action

MMPEP selectively antagonizes the mGluR5 receptor, which is involved in various physiological processes such as learning and memory, anxiety, and pain perception. By blocking the activation of this receptor, MMPEP can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MMPEP has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of dopamine, a neurotransmitter involved in the regulation of movement and emotion. MMPEP has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Additionally, MMPEP has been shown to have potential neuroprotective effects, protecting against oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using MMPEP in lab experiments include its selectivity for the mGluR5 receptor, allowing for specific modulation of this receptor without affecting other receptors. MMPEP is also a synthetic compound, allowing for precise control over its concentration and purity. The limitations of using MMPEP in lab experiments include its potential toxicity at high concentrations and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on MMPEP. One potential avenue is investigating its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential neuroprotective effects. Finally, research could focus on developing more selective and potent compounds that target the mGluR5 receptor for potential therapeutic use.

Synthesis Methods

The synthesis of MMPEP involves the reaction of 2-methylbenzoyl chloride with N-methyl-N-(3-methylphenyl)glycine in the presence of triethylamine. This reaction yields the intermediate compound, which is then reacted with 2-amino-2-oxoethylamine to form MMPEP.

Scientific Research Applications

MMPEP has been extensively studied for its potential use in scientific research. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and anxiety disorders. MMPEP has also been used in studies investigating the role of mGluR5 receptors in various physiological processes such as learning and memory, anxiety, and pain perception.

properties

IUPAC Name

2-methyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-7-6-9-15(11-12)20-17(21)14(3)19-18(22)16-10-5-4-8-13(16)2/h4-11,14H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGVTRSJXKXBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{1-[(3-methylphenyl)amino]-1-oxopropan-2-yl}benzamide

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